molecular formula C20H21FN2O3S B2656887 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-fluorophenyl ketone CAS No. 919019-41-3

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-fluorophenyl ketone

Cat. No. B2656887
CAS RN: 919019-41-3
M. Wt: 388.46
InChI Key: DXZZUJOAGRSYCI-UHFFFAOYSA-N
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Description

Indole and its derivatives are crucial in medicinal chemistry . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, also referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .


Synthesis Analysis

Indole and its derivatives have been gaining a lot of interest due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The goal of this work is to present the most recent methods for synthesizing indole-sulfonamide derivatives .


Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .


Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .


Physical And Chemical Properties Analysis

Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .

Scientific Research Applications

Fluorescence in Nucleic Acid Studies

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-fluorophenyl ketone, as a derivative of sulfoindocarbocyanine, has potential applications in the study of nucleic acids. Ouellet et al. (2011) investigated the orientation of sulfoindocarbocyanine fluorophores tethered to DNA, demonstrating that these fluorophores can stack on the ends of the helix, orienting their transition moments, which is significant for fluorescence studies in biological systems (Ouellet et al., 2011).

Development of Fluorescent Molecular Probes

The compound's structural similarity to diphenyloxazoles, which contain a sulfonyl group, suggests its use in developing fluorescent solvatochromic dyes. Diwu et al. (1997) reported that such compounds exhibit strong solvent-dependent fluorescence, useful for creating highly sensitive fluorescent molecular probes for biological events and processes (Diwu et al., 1997).

Catalytic Applications in Organic Synthesis

In organic synthesis, similar sulfonyl-functionalized compounds have been utilized in catalytic processes. Xiao et al. (2011) described the use of sulfonyl-functionalized compounds in Pd-catalyzed directed C-H amidation of aromatic ketones, a method valuable in creating complex organic structures (Xiao et al., 2011).

Anticancer Research

Compounds structurally related to 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-fluorophenyl ketone have been explored in anticancer research. For instance, McCarroll et al. (2007) synthesized analogs with potential selective inhibition of cancer cell lines, suggesting a role for similar compounds in therapeutic research (McCarroll et al., 2007).

Membrane Material Synthesis

Its relation to poly(ether ether ketone)s with sodium sulfonate groups indicates potential application in material science, such as gas dehumidification membranes. Liu et al. (2001) synthesized sodium sulfonate-functionalized polyether ether ketones, demonstrating their application as dehumidification materials (Liu et al., 2001).

Mechanism of Action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Future Directions

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

N-cyclopentyl-1-(2-fluorobenzoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c21-18-8-4-3-7-17(18)20(24)23-12-11-14-13-16(9-10-19(14)23)27(25,26)22-15-5-1-2-6-15/h3-4,7-10,13,15,22H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZZUJOAGRSYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-fluorophenyl ketone

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